5-(3-chlorophenyl)-1H-tetrazole
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity, including its reactions with other substances and its stability under various conditions.Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as acidity or basicity).Scientific Research Applications
Structural Analysis and Interaction Studies
5-(3-Chlorophenyl)-1H-Tetrazole and its derivatives have been extensively studied for their structural properties using techniques like X-ray crystallography. These studies reveal details about the planarity of the tetrazole rings and the conformation of aryl rings. Furthermore, molecular docking studies have been performed to understand the orientation and interaction of these molecules within specific enzyme active sites, particularly their role as cyclooxygenase-2 (COX-2) inhibitors (Al-Hourani et al., 2015).
Reactivity and Electron Attachment
Research has explored the electron-induced reactivity of 5-(3-Chlorophenyl)-1H-Tetrazole, particularly focusing on its dissociative and associative electron attachment processes. Such studies are vital in understanding the molecular structure's influence on reactivity, with implications in fields like material science and chemistry (Luxford et al., 2021).
Synthesis and Drug Design
5-Substituted 1H-Tetrazoles, including 5-(3-Chlorophenyl)-1H-Tetrazole, are significant in medicinal chemistry as bioisosteric replacements for carboxylic acids. They are integral components of various clinical drugs, and ongoing research aims to develop more efficient and eco-friendly methods for their synthesis. This has far-reaching implications in drug design and development (Mittal & Awasthi, 2019).
Corrosion Inhibition
5-(3-Chlorophenyl)-1H-Tetrazole has been identified as an effective corrosion inhibitor, particularly for mild steel in industries like oil and natural gas. Its efficacy in inhibiting corrosion has been studied through various methods like potentiodynamic polarization and scanning electron microscopy, offering insights into its potential industrial applications (Kamble & Dubey, 2021).
Safety And Hazards
This would involve a discussion of any risks associated with handling the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
properties
IUPAC Name |
5-(3-chlorophenyl)-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEWPGUJZBDDKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901150 | |
Record name | NoName_225 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10901150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-1H-tetrazole | |
CAS RN |
41421-28-7 | |
Record name | 5-(3-Chlorophenyl)-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41421-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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